2-(4-Amino-3-chlorophenyl)propanoic acid
Description
2-(4-Amino-3-chlorophenyl)propanoic acid is a phenylalanine derivative with the molecular formula C9H10ClNO2.
Properties
IUPAC Name |
2-(4-amino-3-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-5H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLHOJJBWVFBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-chlorophenyl)propanoic acid typically involves the chlorination of phenylalanine derivatives followed by amination. One common method includes the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chloro-β-nitrostyrene, which is then reduced to 4-chloro-β-phenylethylamine. This intermediate is further reacted with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
2-(4-Amino-3-chlorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-chlorophenyl)propanoic acid: A closely related compound with similar chemical properties.
3-(4-Chlorophenyl)propionic acid: Another related compound with a different substitution pattern on the phenyl ring.
2-Amino-4-chlorobenzyl alcohol: Shares structural similarities but differs in functional groups .
Uniqueness
2-(4-Amino-3-chlorophenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .
Biological Activity
2-(4-Amino-3-chlorophenyl)propanoic acid, also known as a derivative of phenylalanine, has garnered attention for its diverse biological activities. This compound is characterized by its amino group and a chlorophenyl moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H12ClN1O2
- Molecular Weight : 213.66 g/mol
The biological activity of this compound largely stems from its ability to interact with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter synthesis and degradation.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties against various pathogens. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 45 | 30 |
| K. pneumoniae | 50 | 19 |
Antioxidant Activity
The compound has been evaluated for its antioxidant capacity using various assays:
- DPPH Assay : Exhibited significant free radical scavenging activity with an IC50 value of approximately 52 µg/mL, indicating strong antioxidant potential .
Anticancer Activity
Studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound showed IC50 values ranging from 7 to 20 µM against various cancer cell lines, including those related to breast and prostate cancer. It appears to target pathways involved in angiogenesis and cancer cell signaling .
Case Studies
- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound were effective against multidrug-resistant strains of bacteria, suggesting potential as a lead compound for antibiotic development.
- Antioxidant Evaluation : Another investigation assessed the antioxidant activity in cellular models, revealing that treatment with the compound resulted in reduced oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
